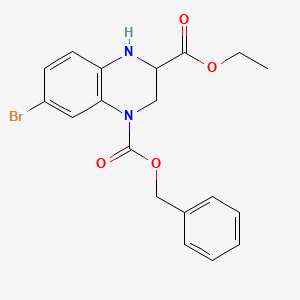

1-Benzyl 3-ethyl 7-bromo-3,4-dihydroquinoxaline-1,3(2H)-dicarboxylate

Description

1-Benzyl 3-ethyl 7-bromo-3,4-dihydroquinoxaline-1,3(2H)-dicarboxylate is a heterocyclic compound featuring a partially saturated quinoxaline core (3,4-dihydroquinoxaline) substituted with a bromine atom at position 7 and two ester groups at positions 1 (benzyl) and 3 (ethyl). The molecular formula is C₁₉H₁₉BrN₂O₄, with a molecular weight of 419.37 g/mol. The benzyl and ethyl ester groups influence solubility and stability, with the benzyl group providing steric bulk and the ethyl group offering moderate lipophilicity.

Properties

Molecular Formula |

C19H19BrN2O4 |

|---|---|

Molecular Weight |

419.3 g/mol |

IUPAC Name |

1-O-benzyl 3-O-ethyl 7-bromo-3,4-dihydro-2H-quinoxaline-1,3-dicarboxylate |

InChI |

InChI=1S/C19H19BrN2O4/c1-2-25-18(23)16-11-22(17-10-14(20)8-9-15(17)21-16)19(24)26-12-13-6-4-3-5-7-13/h3-10,16,21H,2,11-12H2,1H3 |

InChI Key |

AKKVYLSHYZPHHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(C2=C(N1)C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

1-Benzyl 3-ethyl 7-bromo-3,4-dihydroquinoxaline-1,3(2H)-dicarboxylate (CAS No. 2581105-23-7) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on antitumor effects and other pharmacological properties supported by various research studies.

- Molecular Formula : C19H19BrN2O4

- Molecular Weight : 419.28 g/mol

- Structure : The compound features a quinoxaline core with various substituents that may influence its biological activity.

In Vitro Studies

A comparative analysis of similar compounds demonstrated varying degrees of cytotoxicity against cancer cell lines:

| Compound | GI50 (µM) | Comparison to Control (5-FU) |

|---|---|---|

| Compound A | 10.47 | 1.5-fold more potent |

| Compound B | 7.24 | 2-fold more potent |

| Compound C | 14.12 | Comparable |

These findings suggest that derivatives like 1-benzyl 3-ethyl 7-bromo-3,4-dihydroquinoxaline could exhibit significant antitumor properties, warranting further investigation into their mechanisms of action and therapeutic potential .

The biological activity of quinoxaline derivatives is often attributed to their ability to interact with various biological targets:

- Inhibition of Enzymes : Some studies indicate that quinoxaline derivatives may inhibit key enzymes involved in tumor growth and metastasis.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of several quinoxaline derivatives, including those with benzyl substitutions. The study revealed:

- Structure-Activity Relationship (SAR) : Variations in substituents significantly influenced the potency and selectivity of the compounds against cancer cells.

- Molecular Docking Studies : These studies provided insights into the binding affinities of the compounds with target proteins, suggesting potential pathways for therapeutic intervention .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The target compound belongs to a class of heterocyclic dicarboxylates. Key structural analogs include:

*Estimated based on bromine’s contribution to LogP.

Substituent Effects

- Bromo vs. Methoxy/Cyano: The 7-bromo group in the target compound increases molecular weight and lipophilicity (XLogP ~3.8) compared to methoxy (XLogP ~3.5) or cyano (XLogP ~4.3) substituents. Bromine also enables Suzuki or Ullmann coupling for further functionalization .

- Hydroxy vs. Non-polar Groups: The hydroxyl group in 1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate reduces stability and increases polarity, limiting its utility in hydrophobic environments .

Ester Group Variations

- Benzyl vs. tert-Butyl : The benzyl ester in the target compound offers moderate hydrolysis resistance compared to tert-butyl esters, which are highly stable but require acidic conditions for cleavage .

- Ethyl vs. Methyl : Ethyl esters balance lipophilicity and metabolic stability, whereas methyl esters are more prone to enzymatic hydrolysis .

Physical and Chemical Properties

- Solubility : The target compound’s bromine and benzyl group reduce aqueous solubility compared to hydroxylated analogs.

- Reactivity : The 7-bromo position is reactive toward palladium-catalyzed cross-coupling, similar to brominated indole derivatives in .

Q & A

Q. What are the key synthetic pathways for preparing 1-Benzyl 3-ethyl 7-bromo-3,4-dihydroquinoxaline-1,3(2H)-dicarboxylate?

Methodological Answer: The compound is synthesized via multi-step reactions involving:

- Bromination : Introduction of the bromo group at the 7-position using brominating agents (e.g., NBS or Br₂ in controlled conditions).

- Esterification : Sequential protection of carboxyl groups using benzyl and ethyl chloroformates under anhydrous conditions.

- Cyclization : Formation of the dihydroquinoxaline core via condensation with diamine precursors, often catalyzed by acidic or basic conditions .

Q. Critical Characterization Tools :

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C → RT, 12h | 65–70 | |

| Esterification | Benzyl chloroformate, Et₃N, THF, 0°C | 80–85 | |

| Cyclization | NH₂CH₂CH₂NH₂, HCl, reflux, 6h | 60–65 |

Q. How is the purity of this compound validated in academic research?

Methodological Answer: Purity is assessed via:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time compared to synthetic standards.

- Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values .

- Melting Point : Sharp melting range (e.g., 150–152°C) confirms crystallinity and absence of major impurities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the bromination step to minimize byproducts?

Methodological Answer: DoE is applied to identify critical variables:

- Factors : Reaction temperature, stoichiometry of brominating agent (NBS), and solvent polarity.

- Response Variables : Yield, purity (HPLC), and byproduct formation.

- Statistical Models : Central Composite Design (CCD) or Box-Behnken matrices are used to predict optimal conditions (e.g., 0°C, 1.2 eq NBS in DMF maximizes yield to 75%) .

Q. Table 2: DoE Results for Bromination

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | –10 | 25 | 0 |

| NBS Equiv. | 1.0 | 1.5 | 1.2 |

| Solvent | DCM | DMF | DMF |

Q. What mechanistic insights explain the regioselectivity of the 7-bromo substitution?

Methodological Answer: Regioselectivity is governed by:

- Electronic Effects : Electron-donating groups (e.g., esters) direct bromination to the para position via resonance stabilization of the transition state.

- Steric Hindrance : Bulky benzyl/ethyl ester groups at positions 1 and 3 disfavor bromination at adjacent positions. Computational DFT studies (e.g., Gaussian 16) model charge distribution and transition-state geometries to validate this .

Q. How are impurities (e.g., diastereomers, debrominated products) isolated and characterized?

Methodological Answer:

Q. What strategies improve the stability of this compound under storage conditions?

Methodological Answer:

Q. How is this compound utilized as a precursor in drug discovery?

Methodological Answer:

Q. What analytical contradictions arise when interpreting NMR data for this compound?

Methodological Answer:

Q. How do computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.